Methyl 3-cyclopropyl-3-methylbutanoate
Description
Methyl 3-cyclopropyl-3-methylbutanoate (CID 18625543) is a branched-chain methyl ester with the molecular formula C₉H₁₆O₂. Its structure features a cyclopropyl group and a methyl substituent on the β-carbon of the butanoate backbone. Key identifiers include:
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-3-methylbutanoate |
InChI |
InChI=1S/C9H16O2/c1-9(2,7-4-5-7)6-8(10)11-3/h7H,4-6H2,1-3H3 |
InChI Key |
VLAPDKFWDLHLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)C1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate
- Molecular Formula : C₇H₁₂O₃ (MW 146.18 g/mol vs. 156.18 g/mol for the target compound) .
- Key Differences :
- Substituents: A hydroxyl (-OH) group replaces the cyclopropyl moiety.
- Ester Group: Ethyl ester (vs. methyl), leading to slight differences in hydrophobicity and volatility.
- Physical Properties :
Methyl 3-chlorobutanoate
Methyl Laurate (Dodecanoic Acid Methyl Ester)
Methyl Salicylate
Amino-Substituted Methyl Esters
- Examples: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride .
- Key Differences: Amino groups introduce hydrogen-bonding capacity and chirality, impacting bioavailability and intermolecular interactions.
Cyclopropyl-Containing Esters
- Example : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .
- Key Differences :
- A benzoate backbone with a cyclopropylmethoxy group vs. the aliphatic cyclopropyl-methyl substitution in the target compound.
Data Table: Comparative Analysis of Methyl Esters
*Estimated based on cyclopropyl group’s hydrophobicity.
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